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Compound of Interest

Compound Name: (2S)-2-methylbutane-1,2,4-triol

Cat. No.: B2946449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(2S)-2-methylbutane-1,2,4-triol is a chiral polyol of significant interest in synthetic organic

chemistry. Its structure, featuring a tertiary alcohol and two primary alcohols with a stereocenter

at the C2 position, makes it a valuable chiral building block for the synthesis of complex

molecules, particularly in the pharmaceutical industry. The presence of multiple hydroxyl

groups provides versatile handles for further chemical modifications, while its defined

stereochemistry is crucial for the preparation of enantiomerically pure target compounds. This

guide provides an in-depth overview of the basic properties, synthesis, and potential

applications of (2S)-2-methylbutane-1,2,4-triol.

Core Properties
The fundamental chemical and physical properties of 2-methylbutane-1,2,4-triol have been

determined, primarily for the racemic mixture. The properties of the individual enantiomers,

such as boiling point and density under achiral conditions, are identical to the racemate.

However, their interaction with plane-polarized light and behavior in chiral environments differ.
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Property Value

Molecular Formula C₅H₁₂O₃

Molecular Weight 120.15 g/mol [1]

Appearance Colorless liquid (presumed)

Density 1.159 g/cm³

Boiling Point 286.7 °C at 760 mmHg

Flash Point 145.5 °C

Refractive Index 1.486

logP -0.88790

Hydrogen Bond Donors 3

Hydrogen Bond Acceptors 3

Rotatable Bond Count 3

Note: The data presented above is for the racemic mixture of 2-methylbutane-1,2,4-triol, as

specific data for the (2S)-enantiomer is not readily available in the public domain.

Chirality and Optical Activity
(2S)-2-methylbutane-1,2,4-triol possesses a single stereocenter at the C2 carbon, which is

bonded to four different groups: a methyl group, a hydroxyl group, a hydroxymethyl group, and

a 2-hydroxyethyl group. This chirality gives rise to two enantiomers: (2S)-2-methylbutane-
1,2,4-triol and (2R)-2-methylbutane-1,2,4-triol. While they share the same physical properties

in an achiral environment, they rotate plane-polarized light in equal but opposite directions. The

specific rotation for (2S)-2-methylbutane-1,2,4-triol is not available in the reviewed literature.

Synthesis
The enantioselective synthesis of (2S)-2-methylbutane-1,2,4-triol is crucial for its application

as a chiral building block. A potential synthetic route involves the reduction of a chiral precursor,

such as (S)-citramalic acid or its esters.
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Representative Experimental Protocol: Enantioselective
Synthesis of a Chiral Triol from a Chiral Dicarboxylic
Acid Ester
While a detailed, step-by-step published protocol specifically for (2S)-2-methylbutane-1,2,4-
triol is not readily available, a general and representative procedure for the reduction of a

chiral dicarboxylic acid ester to a chiral triol is presented below. This method is based on

established chemical transformations for similar compounds. The synthesis of 1,2,4-butanetriol

from malic acid esters serves as a relevant analogue.[2][3]

Reaction Scheme:

(S)-Citramalic acid is first esterified to the corresponding dialkyl ester. The diester is then

reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an

anhydrous ether solvent to yield (2S)-2-methylbutane-1,2,4-triol.

Step 1: Esterification of (S)-Citramalic Acid

To a solution of (S)-citramalic acid in an excess of an alcohol (e.g., ethanol or methanol), a

catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

The reaction mixture is refluxed for several hours until the reaction is complete, as monitored

by thin-layer chromatography (TLC).

The excess alcohol is removed under reduced pressure.

The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a

saturated sodium bicarbonate solution and then with brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to

yield the crude dialkyl (S)-citramalate.

The crude ester is purified by vacuum distillation or column chromatography.

Step 2: Reduction of the Dialkyl (S)-Citramalate
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A solution of the purified dialkyl (S)-citramalate in anhydrous tetrahydrofuran (THF) is added

dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0

°C under an inert atmosphere (e.g., nitrogen or argon).

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for several hours until the reduction is complete (monitored by TLC).

The reaction is carefully quenched by the sequential dropwise addition of water, followed by

a 15% sodium hydroxide solution, and then again with water.

The resulting precipitate is filtered off and washed with THF.

The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and

the solvent is removed under reduced pressure to yield crude (2S)-2-methylbutane-1,2,4-
triol.

The crude product is purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b2946449?utm_src=pdf-body
https://www.benchchem.com/product/b2946449?utm_src=pdf-body
https://www.benchchem.com/product/b2946449?utm_src=pdf-body-img
https://www.benchchem.com/product/b2946449?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2946449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. 2-Methylbutane-1,2,4-triol | C5H12O3 | CID 3017363 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. EP0328920A1 - Process for the preparation of 1,2,4-butane triol - Google Patents
[patents.google.com]

3. US4973769A - Preparation of 1,2,4-butanetriol - Google Patents [patents.google.com]

To cite this document: BenchChem. [(2S)-2-Methylbutane-1,2,4-triol: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2946449#2s-2-methylbutane-1-2-4-triol-basic-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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